molecular formula C8H9N3 B1286614 3-(Aminomethyl)-1H-indazole CAS No. 806640-37-9

3-(Aminomethyl)-1H-indazole

Cat. No.: B1286614
CAS No.: 806640-37-9
M. Wt: 147.18 g/mol
InChI Key: GMIODCDIPHWWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-1H-indazole is a heterocyclic compound that features an indazole core with an aminomethyl group attached to the third position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the aminomethyl group enhances the compound’s reactivity and potential for forming various derivatives.

Mechanism of Action

Target of Action

3-(Aminomethyl)-1H-indazole is a complex organic compound that belongs to the class of organic compounds known as phenylmethylamines It’s worth noting that similar compounds have been found to target bacterial membranes , which could potentially be a target for this compound as well.

Mode of Action

It’s known that amines, a functional group present in this compound, can interact with various biological targets through hydrogen bonding, electrostatic interactions, and van der waals forces . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the adme properties of a compound are affected by its physicochemical properties, as well as other factors such as human behavior (eg, food and drug intake) and genetics .

Result of Action

It’s known that similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that various environmental factors, such as temperature, ph, and the presence of other substances, can influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)-1H-indazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aminomethyltransferase, an enzyme involved in the glycine cleavage system . This interaction is essential for the proper functioning of the enzyme, facilitating the transfer of aminomethyl groups in metabolic pathways. Additionally, this compound can form complexes with certain proteins, affecting their stability and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . It also impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the glycine cleavage system, where it facilitates the transfer of aminomethyl groups, contributing to the overall metabolic flux . Additionally, this compound can influence the levels of certain metabolites, affecting the balance of metabolic pathways and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving specific transporters that recognize and bind to this compound . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it influences mitochondrial function and energy production . Its localization to other organelles, such as the endoplasmic reticulum or nucleus, can also affect its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1H-indazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indazole core. This can be achieved through various methods, including the cyclization of o-phenylenediamine with formic acid or its derivatives.

    Aminomethylation: The introduction of the aminomethyl group can be accomplished through a Mannich reaction. This involves the reaction of the indazole core with formaldehyde and a primary or secondary amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the indazole core or the aminomethyl group can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of imines, nitriles, or carboxylic acids.

    Reduction: Formation of reduced indazole derivatives or primary amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

3-(Aminomethyl)-1H-indazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Lacks the aminomethyl group, resulting in different reactivity and biological activity.

    2-(Aminomethyl)-1H-indazole: The aminomethyl group is attached to the second position, leading to different chemical and biological properties.

    3-(Aminomethyl)-2H-indazole: The indazole core is in a different tautomeric form, affecting its reactivity and interactions.

Uniqueness

3-(Aminomethyl)-1H-indazole is unique due to the specific positioning of the aminomethyl group, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with biological targets and the formation of distinct derivatives compared to its isomers and other indazole derivatives.

Properties

IUPAC Name

2H-indazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIODCDIPHWWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598771
Record name 1-(2H-Indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

806640-37-9
Record name 1-(2H-Indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.